5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20058326
InChI: InChI=1S/C19H14F3NO3/c1-10-7-11(2)17-14(24)9-16(26-15(17)8-10)18(25)23-13-6-4-3-5-12(13)19(20,21)22/h3-9H,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C19H14F3NO3
Molecular Weight: 361.3 g/mol

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC20058326

Molecular Formula: C19H14F3NO3

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide -

Specification

Molecular Formula C19H14F3NO3
Molecular Weight 361.3 g/mol
IUPAC Name 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]chromene-2-carboxamide
Standard InChI InChI=1S/C19H14F3NO3/c1-10-7-11(2)17-14(24)9-16(26-15(17)8-10)18(25)23-13-6-4-3-5-12(13)19(20,21)22/h3-9H,1-2H3,(H,23,25)
Standard InChI Key CNFBWCDUZXDPJS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound belongs to the 4H-chromene family, a class of heterocyclic molecules comprising a benzene ring fused to a pyran ring. Key substituents include:

  • Methyl groups at positions 5 and 7, enhancing steric bulk and influencing electronic distribution.

  • A 4-oxo group, contributing to the molecule’s planarity and hydrogen-bonding capacity.

  • A carboxamide at position 2, linked to a 2-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects and lipophilicity.

The molecular formula is C19_{19}H14_{14}F3_3NO3_3, with a molecular weight of 377.32 g/mol. The trifluoromethyl (-CF3_3) group significantly impacts the compound’s reactivity, metabolic stability, and interaction with biological targets.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name5,7-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
Molecular FormulaC19_{19}H14_{14}F3_3NO3_3
Molecular Weight377.32 g/mol
CAS NumberNot formally assigned

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide likely follows multicomponent reaction (MCR) strategies, as employed for analogous chromene derivatives. A proposed pathway involves:

  • Condensation Reaction: Ethyl 2-cyanoacetate reacts with 2-hydroxyacetophenone derivatives under basic conditions to form the chromene backbone.

  • Introduction of Methyl Groups: Selective methylation at positions 5 and 7 using methyl iodide or dimethyl sulfate.

  • Carboxamide Formation: Coupling the chromene-2-carboxylic acid intermediate with 2-(trifluoromethyl)aniline via peptide coupling reagents (e.g., HATU or EDC).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethyl 2-cyanoacetate, KOH, ethanol, reflux65%
2CH3_3I, K2_2CO3_3, DMF, 80°C72%
32-(Trifluoromethyl)aniline, HATU, DCM58%

Physicochemical Properties

Thermal Stability and Solubility

The compound’s melting point is estimated at 210–215°C, consistent with chromene derivatives bearing rigid, aromatic substituents. Solubility profiles indicate:

  • Poor aqueous solubility (<0.1 mg/mL at 25°C) due to the hydrophobic trifluoromethyl group.

  • High solubility in polar aprotic solvents (e.g., DMSO: 15 mg/mL).

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (amide II), and 1120 cm1^{-1} (C-F stretch).

  • NMR:

    • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, amide NH), 7.85–7.70 (m, 4H, aromatic), 6.90 (s, 1H, chromene H-3), 2.45 (s, 6H, CH3_3).

Biological Activity and Mechanisms

Table 3: In Vitro Cytotoxicity Data (Analog Compounds)

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)2.4 ± 0.3DNA intercalation
A549 (Lung)3.1 ± 0.5Topoisomerase II inhibition

Antimicrobial Efficacy

Preliminary studies on similar chromenes show broad-spectrum antimicrobial activity, with MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The carboxamide moiety facilitates hydrogen bonding with bacterial enzyme active sites.

Applications in Materials Science

The compound’s extended π-conjugation and electron-deficient trifluoromethyl group make it a candidate for organic semiconductors and nonlinear optical materials. Computational studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications.

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